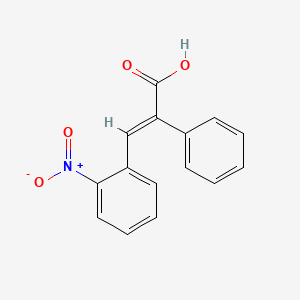
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 2-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 3-(2-aminophenyl)-2-phenylprop-2-enoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenylprop-2-enoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid is used as a starting material for the synthesis of various organic compounds
Biology
In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitroaromatic substances.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, compounds with similar structures have been investigated for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid: An isomer with a different configuration around the double bond.
3-(2-nitrophenyl)-2-phenylpropanoic acid: A similar compound with a saturated carbon chain.
2-nitrobenzaldehyde: A precursor used in the synthesis of (E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid.
Uniqueness
This compound is unique due to its specific configuration and the presence of both nitro and phenyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
5345-40-4 |
|---|---|
Molekularformel |
C15H11NO4 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11NO4/c17-15(18)13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16(19)20/h1-10H,(H,17,18)/b13-10+ |
InChI-Schlüssel |
YLWQPIVSPODKCB-RAXLEYEMSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
5345-40-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















